![molecular formula C11H10BrNO2 B1292636 (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester CAS No. 89245-37-4](/img/structure/B1292636.png)
(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester
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Overview
Description
(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, also known as BIMA, is a synthetic molecule that has been used in a variety of scientific research applications. This molecule has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. BIMA is used in a variety of scientific research applications, including drug development, cancer research, and biochemistry. It is also used in medical diagnostics and as a tool to study the effects of drugs and chemicals on living systems.
Scientific Research Applications
Biotechnological Production
Indole and its derivatives, including Methyl 4-bromoindole-3-acetate, have significant roles in biotechnological production for industrial applications . They are used in the production of natural colorants and have promising bioactivity with therapeutic potential to treat human diseases .
Flavor and Fragrance Applications
Indole is valued for its application in the food industry and perfumery . As a derivative of indole, Methyl 4-bromoindole-3-acetate may also have potential applications in these industries.
Pharmaceutical Chemistry
Substituted indoles, such as Methyl 4-bromoindole-3-acetate, are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . They exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . Methyl 4-bromoindole-3-acetate could be used in the synthesis of these alkaloids.
Bacterial Signaling
Indole is important in bacterial signaling . As a derivative of indole, Methyl 4-bromoindole-3-acetate may play a role in this process. For example, deletion of indole synthase, a homolog of methyl indole-3-acetate methyltransferase, impaired biofilm formation, motility, and virulence of certain bacteria .
Treatment of Intestinal and Liver Diseases
New research insights into indoles and their derivatives, including Methyl 4-bromoindole-3-acetate, are facilitating a better understanding of their druggability and application in intestinal and liver diseases .
Mechanism of Action
Target of Action
Methyl 4-bromoindole-3-acetate, also known as Methyl (4-bromo-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect several mechanisms, including arresting cell cycle, regulating aromatase inhibitor oestrogen receptor, inhibiting tubulin, inhibiting tyrosine kinase, inhibiting topoisomerase, and inhibiting the adaptive immune pathway nfkb/pi3/akt/mtor .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities
Action Environment
It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan . This suggests that the gut microbiota and diet could potentially influence the action of Methyl 4-bromoindole-3-acetate.
properties
IUPAC Name |
methyl 2-(4-bromo-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDTMGLWGZIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646839 |
Source
|
Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester | |
CAS RN |
89245-37-4 |
Source
|
Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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